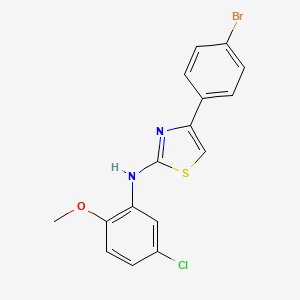

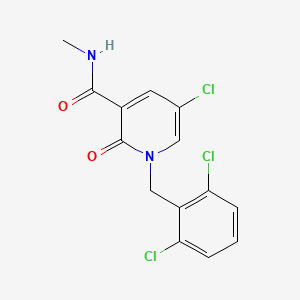

![molecular formula C16H14F2N4O2 B2575285 5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946202-93-3](/img/structure/B2575285.png)

5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound with potential applications in various fields . It is a yellow solid with a melting point of 287–288 °C .

Synthesis Analysis

The synthesis of this compound involves several steps, including the use of various reagents and conditions . The yield of the final product is reported to be 71% .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, the IR spectrum reveals peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) . The ^1H NMR and ^13C NMR spectra provide further information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The compound may undergo various chemical reactions, depending on the conditions. For example, it can participate in the Dimroth rearrangement, a type of isomerization of heterocycles .Physical and Chemical Properties Analysis

As mentioned earlier, this compound is a yellow solid with a melting point of 287–288 °C . Its IR, ^1H NMR, and ^13C NMR spectra provide information about its molecular structure .Scientific Research Applications

Chemistry and Synthesis

Recent developments in fluorine chemistry have significantly contributed to the precise use of fluorinated pyrimidines (FPs) for cancer treatment. 5-Fluorouracil (5-FU), a widely used FP, and methods for its synthesis, including incorporation of isotopes for studying metabolism and biodistribution, have been reviewed. New insights into how FPs affect nucleic acid structure and dynamics highlight the role of FPs in perturbing RNA and DNA-modifying enzymes beyond their established role in inhibiting thymidylate synthase (TS) (W. Gmeiner, 2020).

Application in Medicinal and Pharmaceutical Industries

The pyranopyrimidine core, including the 5H-pyrano[2,3-d]pyrimidine scaffolds, is a key precursor in medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The use of hybrid catalysts for synthesizing these scaffolds showcases their wide applicability and recent investigative focus, highlighting their significance in developing lead molecules (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).

Anti-inflammatory Activities and Structure-Activity Relationships

The synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives have been comprehensively reviewed. Pyrimidines demonstrate potent anti-inflammatory effects by inhibiting the expression and activities of key inflammatory mediators. This review provides a detailed analysis of SARs and offers directions for the development of new pyrimidines as anti-inflammatory agents with minimal toxicity (H. Rashid et al., 2021).

Photoluminescent and Electroluminescent Properties

Research on quinazoline and pyrimidine derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors has shown significant promise. Luminescent small molecules and chelate compounds, including a quinazoline or pyrimidine ring, exhibit notable applications related to photo- and electroluminescence. The incorporation of these fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, showcasing the multifaceted utility of pyrimidine derivatives in modern technological applications (G. Lipunova et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit cyclin-dependent kinases (cdks), particularly cdk2 . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Mode of Action

Based on the activity of structurally similar compounds, it is plausible that this compound binds to the active site of its target protein (such as cdk2), thereby inhibiting its activity . This inhibition could disrupt the normal functioning of the protein, leading to changes in cellular processes such as cell cycle progression .

Biochemical Pathways

Given its potential role as a cdk2 inhibitor, it may impact the cell cycle regulation pathway . Inhibition of CDK2 can halt the progression of the cell cycle, preventing cells from entering the S phase from the G1 phase . This can lead to cell cycle arrest and potentially induce apoptosis, particularly in rapidly dividing cells such as cancer cells .

Result of Action

If it acts as a cdk2 inhibitor, it could lead to cell cycle arrest and apoptosis, particularly in cancer cells . This could result in the reduction of tumor growth and potentially contribute to the treatment of cancer .

Future Directions

The compound “5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” has potential applications in various fields, including medicinal chemistry. Future research could focus on exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Biochemical Analysis

Biochemical Properties

5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 is characterized by the formation of hydrogen bonds with key amino acid residues in the enzyme’s active site, leading to its inhibition . This inhibition disrupts the cell cycle, thereby exerting anti-proliferative effects on cancer cells.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest and apoptosis, primarily through the inhibition of CDK2 . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK2 by this compound leads to the downregulation of genes involved in cell proliferation and the upregulation of pro-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with residues such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, this compound may also interact with other proteins and enzymes, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of CDK2 activity and prolonged anti-proliferative effects on cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its intracellular targets . Once inside the cell, it can accumulate in specific compartments, such as the nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of this compound is essential for its ability to modulate cell cycle progression and induce apoptosis in cancer cells .

Properties

IUPAC Name |

5-(3,4-difluoroanilino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N4O2/c1-8-7-19-14-12(15(23)22(3)16(24)21(14)2)13(8)20-9-4-5-10(17)11(18)6-9/h4-7H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHPSDQQHGTWAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1NC3=CC(=C(C=C3)F)F)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohexen-1-yl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B2575202.png)

![4-(5-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2575207.png)

![3-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2575209.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2575215.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2575218.png)

![2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2575219.png)

![2-(4-chlorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2575220.png)

![N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2575222.png)

![3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2575225.png)